![molecular formula C23H21NO4 B2845052 N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide CAS No. 2320268-09-3](/img/structure/B2845052.png)
N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide is an organic compound that features a unique structure combining furan and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethyl group: This step often involves alkylation reactions using reagents such as ethyl halides in the presence of a base.
Formation of the naphthalene carboxamide: This can be synthesized through amide bond formation reactions, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted naphthalene carboxamides.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Furan-2-yl)ethyl]acetamide: A simpler analogue with similar furan moieties but lacking the naphthalene ring.
2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer synthesis.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide is unique due to its combination of furan and naphthalene structures, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various advanced applications in research and industry.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-2-26-21-12-11-16-7-3-4-8-17(16)22(21)23(25)24-15-18(19-9-5-13-27-19)20-10-6-14-28-20/h3-14,18H,2,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRILUWNBZDMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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